molecular formula C17H24N4O2 B12241009 1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12241009
M. Wt: 316.4 g/mol
InChI Key: NVBGMWWFCHLEQJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the oxadiazole moiety using nucleophilic substitution reactions.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield phenolic derivatives, while reduction of the oxadiazole ring could produce various heterocyclic compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds or participate in other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Lacks the methoxyphenyl group, which may reduce its potential interactions with biological targets.

Uniqueness

1-(2-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of both the methoxyphenyl and oxadiazole groups. This combination provides a diverse range of chemical reactivity and potential biological interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H24N4O2/c1-13(2)17-18-16(23-19-17)12-20-8-10-21(11-9-20)14-6-4-5-7-15(14)22-3/h4-7,13H,8-12H2,1-3H3

InChI Key

NVBGMWWFCHLEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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